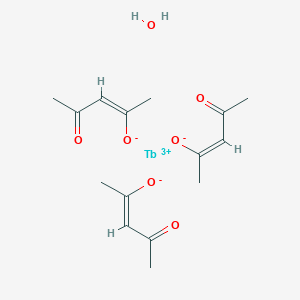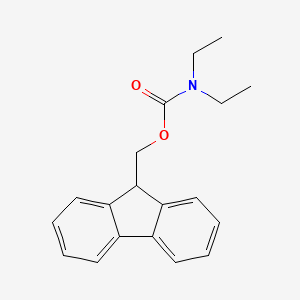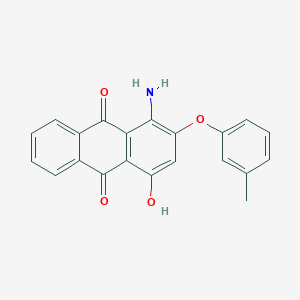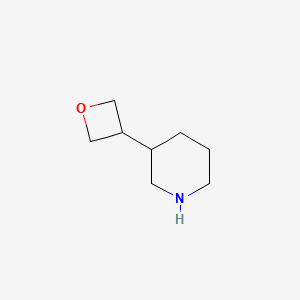
Terbium(III)acetylacetonatehydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Terbium(III) acetylacetonate hydrate is a coordination compound with the chemical formula Tb(C₅H₇O₂)₃·xH₂O. It is a derivative of 2,4-pentanedione and terbium(III), and it is commonly used in various scientific and industrial applications due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Terbium(III) acetylacetonate hydrate can be synthesized by reacting terbium salts, such as terbium nitrate, with acetylacetone in the presence of a base like ammonia. The reaction can be represented as follows:
3NH3+3Hacac+Tb(NO3)3→Tb(acac)3+3NH4NO3
The product is typically obtained as a dihydrate, Tb(C₅H₇O₂)₃(H₂O)₂, which can be further purified by recrystallization .
Industrial Production Methods
Industrial production methods for terbium(III) acetylacetonate hydrate involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in powder or crystalline form .
Analyse Chemischer Reaktionen
Types of Reactions
Terbium(III) acetylacetonate hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxo-clusters.
Substitution: It can react with other ligands to form new coordination compounds.
Common Reagents and Conditions
Common reagents used in reactions with terbium(III) acetylacetonate hydrate include:
Acetonitrile: Used as a solvent in substitution reactions.
Dichloromethane: Another solvent used in various reactions.
Major Products
The major products formed from these reactions include new coordination compounds with different ligands, which can exhibit unique photochemical and magnetic properties .
Wissenschaftliche Forschungsanwendungen
Terbium(III) acetylacetonate hydrate has a wide range of scientific research applications, including:
Chemistry: Used in the preparation of new coordination compounds with interesting photochemical and magnetic properties.
Biology: Employed in the study of biological systems due to its luminescent properties.
Medicine: Investigated for potential use in medical imaging and diagnostics.
Industry: Utilized in the production of optical materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of terbium(III) acetylacetonate hydrate involves its ability to form stable coordination complexes with various ligands. These complexes can interact with molecular targets and pathways, leading to unique photochemical and magnetic effects. The compound’s luminescent properties are particularly useful in imaging and diagnostic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Europium(III) acetylacetonate hydrate
- Gadolinium(III) acetylacetonate hydrate
- Iron(III) acetylacetonate
Uniqueness
Terbium(III) acetylacetonate hydrate is unique due to its specific photochemical and magnetic properties, which are not as pronounced in similar compounds. Its ability to form stable coordination complexes and its luminescent properties make it particularly valuable in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C15H23O7Tb |
|---|---|
Molekulargewicht |
474.26 g/mol |
IUPAC-Name |
(Z)-4-oxopent-2-en-2-olate;terbium(3+);hydrate |
InChI |
InChI=1S/3C5H8O2.H2O.Tb/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;1H2;/q;;;;+3/p-3/b3*4-3-;; |
InChI-Schlüssel |
MRUSPMJZFLPYOU-KJVLTGTBSA-K |
Isomerische SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.[Tb+3] |
Kanonische SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[Tb+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-Benzyl-7-fluorospiro[indoline-3,4'-piperidine]](/img/structure/B13127495.png)





![2-[(3S,3aS,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrol-3-yl]acetic acid](/img/structure/B13127525.png)


![5-Methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13127538.png)

![2-Phenyl[1,2,4]triazolo[1,5-c]pyrimidine-7,8-diamine](/img/structure/B13127543.png)
![3'-Bromo-[1,1'-biphenyl]-4-carbonylchloride](/img/structure/B13127547.png)

